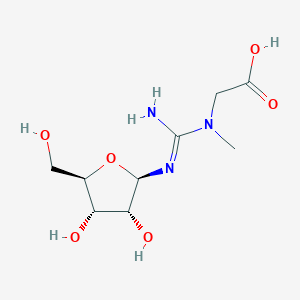
DCBCI0901
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DCBCI0901 is an inhibitor of phosphatidylinositide 3-kinase (PI3K), raptor-mTOR (mTOR complex 1 or mTORC1) and rictor-mTOR (mTOR complex 2 or mTORC2) with potential antineoplastic activity. Upon intravenous infusion, PI3K/mTORC1/mTORC2 inhibitor DCBCI0901 binds to and inhibits PI3K as well as both mTORC1 and mTORC2, which may result in both apoptosis and a decrease in cell proliferation in tumor cells overexpressing PI3K, mTORC1, and mTORC2. Activation of the PI3K/mTOR signaling pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independently of PI3K.
Aplicaciones Científicas De Investigación
Dynamic Consent in Biomedical Research : Kaye et al. (2014) discuss Dynamic Consent (DC), a digital interface connecting researchers and participants in biomedical research. This system enhances informed consent processes, allowing participants to manage their consent preferences and improving transparency and trust in research (Kaye et al., 2014).
Workflow Sharing in Scientific Research : Terstyánszky et al. (2014) explore Coarse-Grained Interoperability (CGI) in scientific workflows, enabling sharing and combining of workflows for efficient research on distributed computing infrastructures (Terstyánszky et al., 2014).
Dendritic Cell Research : Marraco et al. (2012) report on the generation of novel murine Dendritic Cell lines, offering an auxiliary tool for DC research and overcoming challenges like low frequency and vulnerability of DCs in vivo (Marraco et al., 2012).
Ductal Carcinoma In Situ Research : Virnig et al. (2010) conduct a systematic review on ductal carcinoma in situ (DCIS), analyzing incidence, treatment, and outcomes to guide future research directions in this area (Virnig et al., 2010).
Dynamic Combinatorial Chemistry (DCC) in Research : Cougnon & Sanders (2012) discuss the evolution and applications of DCC in areas like catalysis, fragrance release, and responsive materials, highlighting its role in the evolution of chemistry (Cougnon & Sanders, 2012).
Data Coordinating Centers in Cancer Research : Aiyetan et al. (2019) describe the Frederick National Laboratory for Cancer Research's Data Coordinating Center, a repository for cancer research data facilitating data access, sharing, and collaborative research (Aiyetan et al., 2019).
Propiedades
Nombre IUPAC |
Unknown |
|---|---|
SMILES |
Unknown |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DCBCI0901; DCBCI-0901; DCBCI 0901. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chloro-2-[2-(2-azidoethoxy)ethoxy]ethane](/img/structure/B1192501.png)
